Methyl 1,3-benzodioxole-5-carboximidate
Description
Methyl 1,3-benzodioxole-5-carboximidate is a synthetic organic compound characterized by a 1,3-benzodioxole core fused with a carboximidate functional group. The 1,3-benzodioxole moiety consists of a benzene ring with two adjacent oxygen atoms forming a dioxole ring, conferring electron-rich properties due to the electron-donating oxygen atoms. The carboximidate group (-C(=N-OCH3)-O-) distinguishes it from esters or amides, offering unique reactivity in organic synthesis, particularly as an intermediate for forming heterocycles or protecting carbonyl groups.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 1,3-benzodioxole-5-carboximidate |
InChI |
InChI=1S/C9H9NO3/c1-11-9(10)6-2-3-7-8(4-6)13-5-12-7/h2-4,10H,5H2,1H3 |
InChI Key |
ALTMWZDITXGLTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Diphenyl N-cyanocarbonimidate Intermediate
A well-documented approach to synthesize carboximidate derivatives, including analogs of Methyl 1,3-benzodioxole-5-carboximidate, involves the reaction of pyrazoline intermediates with diphenyl N-cyanocarbonimidate.
- Starting from commercially available 2-amino-1-phenylethanones, the amines are protected as allyl carbamates.
- A Mannich reaction with formaldehyde and piperidine installs key functionalities.
- Treatment with hydrazine monohydrate forms the pyrazoline ring.
- Subsequent reaction with diphenyl N-cyanocarbonimidate produces carboximidate intermediates analogous to this compound derivatives.
This method allows for the introduction of the carboximidate group with high specificity and yields, and the intermediates can be further functionalized by reaction with various anilines or amines to diversify the substitution pattern.
Protection and Deprotection Strategies
Alternative Routes: Thiocarboxylate Formation
In related chemistry, aromatic carboximidates have been converted to their corresponding thiocarboxylates by treatment with hydrogen sulfide, demonstrating the versatility of the carboximidate functional group in synthetic modifications.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Amine protection | Allyl chloroformate, K2CO3, DCM/H2O | 0 °C to RT | High | Allyl carbamate formation |
| Mannich reaction | Formaldehyde, piperidine | Room temperature | Moderate | Installation of Mannich base |
| Pyrazoline ring formation | Hydrazine monohydrate | Room temperature | High | Cyclization to pyrazoline |
| Carboximidate formation | Diphenyl N-cyanocarbonimidate | Anhydrous THF, −65 to −78 °C | Moderate to High | Formation of carboximidate intermediate |
| Amine deprotection | Pd(0) catalyst or suitable deprotection method | Room temperature | High | Removal of allyl protecting group |
| Amide formation (optional) | Acetoxyacetyl chloride or Fmoc-protected glycine | Room temperature | Moderate | Further functionalization |
These conditions reflect optimized procedures reported in the literature for related carboximidate compounds.
Structural and Functional Considerations
- The 1,3-benzodioxole moiety attached to the carboximidate group influences reactivity and biological activity.
- Substitution patterns on the aromatic ring can affect yield and reaction selectivity.
- Stability studies indicate that the pyrazoline stereocenter, a related structural feature in some intermediates, is stable under physiological conditions but may racemize under strongly basic or heated conditions.
Summary of Research Findings
- The synthesis of this compound derivatives is efficiently achieved via diphenyl N-cyanocarbonimidate-mediated carboximidate formation.
- Protection of amines as allyl carbamates is critical to control selectivity.
- The methods are adaptable to various aromatic substitutions, allowing for structural diversity.
- Reaction conditions are mild, and yields are generally high, making these methods suitable for scale-up.
- Functional group transformations such as amide formation and thiocarboxylate conversion expand the utility of these intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-benzodioxole-5-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidate group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 1,3-benzodioxole-5-carboximidate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes, making them useful in studying biological pathways and developing new drugs
Mechanism of Action
The mechanism of action of methyl 1,3-benzodioxole-5-carboximidate involves its interaction with specific molecular targets. For example, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. These compounds can bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Other derivatives may interact with different molecular targets, depending on their specific structure and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 1,3-benzodioxole-5-carboximidate with structurally or functionally analogous compounds, emphasizing molecular features, reactivity, and applications.
Structural and Functional Group Analysis
Stability and Functional Group Impact
- Imidates vs. Esters : Imidates are more reactive than esters due to the electron-withdrawing imine group, enabling faster hydrolysis or nucleophilic attack. Esters (e.g., sandaracopimaric acid methyl ester) are comparatively stable, suited for natural product isolation .
- Benzodioxole vs. Benzothiophene : The 1,3-benzodioxole ring’s electron-rich nature favors electrophilic aromatic substitution, whereas benzothiophene’s sulfur atom may participate in π-stacking or metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
